mPEG-Thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

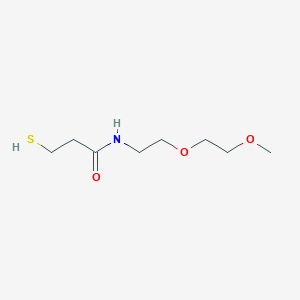

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

N-[2-(2-methoxyethoxy)ethyl]-3-sulfanylpropanamide |

InChI |

InChI=1S/C8H17NO3S/c1-11-5-6-12-4-3-9-8(10)2-7-13/h13H,2-7H2,1H3,(H,9,10) |

InChI Key |

PTGCODCOYHDVPF-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCNC(=O)CCS |

Related CAS |

401916-61-8 |

Origin of Product |

United States |

Foundational & Exploratory

Purifying mPEG-Thiol: A Technical Guide to Chromatographic Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromatographic techniques used for the purification of methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol). Ensuring the purity of this compound is a critical step in the development of bioconjugates, drug delivery systems, and diagnostic agents, as impurities can significantly impact the efficacy and safety of the final product. This document details the principles, protocols, and comparative data for the most common chromatographic methods employed for this purpose.

Introduction to this compound Purification

The synthesis of this compound often results in a mixture of the desired product, unreacted starting materials, and by-products such as disulfide-linked PEG dimers. The primary goal of purification is to isolate the active this compound from these impurities. Chromatographic techniques are the most effective methods for achieving high-purity this compound. The choice of method depends on the specific properties of the this compound, the nature of the impurities, and the scale of the purification.

The most commonly employed chromatographic techniques for this compound purification include:

-

Silica (B1680970) Gel Column Chromatography: A widely used method for the purification of small to medium-sized PEG derivatives.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[1]

-

Size-Exclusion Chromatography (SEC): A method that separates molecules based on their hydrodynamic volume, effective for removing aggregates and smaller impurities.[1]

-

Ion-Exchange Chromatography (IEX): A technique that separates molecules based on their net charge, which can be useful if the this compound or impurities carry a charge.[1]

Chromatographic Purification Strategies

Silica Gel Column Chromatography

Silica gel chromatography is a form of normal-phase chromatography where a polar stationary phase (silica gel) is used with a non-polar mobile phase. The separation is based on the differential adsorption of the components to the silica gel.

Principle: More polar compounds will have a stronger interaction with the silica gel and will elute later, while less polar compounds will elute earlier. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Application to this compound: This method is effective for purifying crude this compound after synthesis.[2] A gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes) is typically used to elute the this compound from the column.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of PEG derivatives with high resolution.[1] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Principle: Molecules are separated based on their hydrophobic character.[3] More hydrophobic molecules will have a stronger interaction with the stationary phase and will be retained longer on the column. The elution is typically achieved by increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase.[4]

Application to this compound: RP-HPLC is particularly useful for separating this compound from closely related impurities that may have slight differences in hydrophobicity.[1] It is also used for analytical purity assessment of the final product.[1]

Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size in solution.[5] The stationary phase consists of porous beads.

Principle: Larger molecules that cannot enter the pores of the beads travel through the column faster and elute first.[6] Smaller molecules can enter the pores, leading to a longer path and later elution.[6]

Application to this compound: SEC is effective for removing high molecular weight aggregates (like disulfide-linked dimers) and low molecular weight impurities from the this compound product.[1] It is often used as a final "polishing" step in a purification workflow.[5]

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[7] The stationary phase has charged functional groups that interact with oppositely charged molecules.

Principle: Molecules with a net charge will bind to the IEX resin.[8] Elution is achieved by changing the pH or increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.[8]

Application to this compound: While this compound itself is neutral, IEX can be employed if the impurities are charged. For instance, if the synthesis involves charged protecting groups or results in charged by-products, IEX can be a valuable purification step.[9]

Experimental Protocols

General Purification Workflow

The purification of this compound often involves a multi-step process to achieve high purity. A typical workflow is outlined below.

Caption: General workflow for this compound purification.

Protocol 1: Silica Gel Column Chromatography for Crude this compound

This protocol is adapted from the general procedure for the purification of mPEG derivatives.[2]

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Dichloromethane (DCM), analytical grade

-

Methanol (MeOH), analytical grade

-

Hexanes, analytical grade

-

Ethyl acetate (B1210297), analytical grade

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Fraction collector or test tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM).

-

Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM or a mixture of ethyl acetate in hexanes).[2]

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., methanol in DCM). A typical gradient might be from 0% to 10% methanol in DCM.[2]

-

Fraction Collection: Collect fractions throughout the elution process.

-

TLC Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure this compound.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol provides a method for determining the purity of the final this compound product.[1]

Instrumentation and Reagents:

-

Analytical HPLC system with a UV detector

-

Analytical C18 column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm)[1]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[1]

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)[1]

Procedure:

-

Column Equilibration: Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.[1]

-

Sample Preparation: Dissolve a small amount of the purified this compound in Mobile Phase A.

-

Sample Injection: Inject a small, diluted aliquot of the sample onto the column.[1]

-

Elution Gradient: Run a linear gradient to elute the compound. A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Data Analysis: Integrate the peak areas in the chromatogram to calculate the purity of the this compound.[1]

Data Presentation

The following tables summarize key quantitative data related to the purification of PEG derivatives, which can be extrapolated for this compound purification.

Table 1: Typical Parameters for Silica Gel Chromatography of mPEG Derivatives [2][10]

| Parameter | Value / Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Product Form | Typically a colorless to pale yellow oil or solid |

Table 2: Typical Parameters for RP-HPLC of PEG Derivatives [1][4]

| Parameter | Value / Description |

| Stationary Phase | C18 or C4 reversed-phase media |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN) |

| Elution | Linear gradient of Mobile Phase B |

| Detection | UV at 220 nm or Refractive Index (RI) |

| Column Temperature | 40-60 °C to improve peak shape |

Troubleshooting Common Purification Issues

The following diagram outlines a logical approach to troubleshooting common issues encountered during the RP-HPLC purification of PEG derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ualberta.ca [ualberta.ca]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. goldbio.com [goldbio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Characterization of mPEG-Thiol using NMR Spectroscopy: An In-depth Technical Guide

This guide provides a comprehensive overview of the characterization of methoxy-poly(ethylene glycol)-thiol (mPEG-Thiol) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical aspects of ¹H NMR analysis, from sample preparation to spectral interpretation, ensuring accurate and reproducible results.

Introduction

This compound is a crucial bifunctional polymer widely employed in bioconjugation, drug delivery, and nanoparticle functionalization. The terminal thiol group allows for covalent attachment to various substrates, while the PEG chain imparts hydrophilicity and biocompatibility. Accurate characterization of this compound is paramount to ensure the quality, purity, and reactivity of the polymer, with NMR spectroscopy being one of the most powerful analytical techniques for this purpose. ¹H NMR provides detailed information about the chemical structure, molecular weight, and degree of functionalization.

¹H NMR Spectral Features of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the methoxy (B1213986) group, the ethylene (B1197577) glycol repeating units, and the protons adjacent to the thiol functionality. A thorough understanding of these signals is essential for correct spectral assignment and quantitative analysis.

Table 1: Summary of Quantitative ¹H NMR Data for this compound

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Notes |

| a (-OCH₃ ) | ~3.38 | Singlet | 3H | Characteristic signal of the terminal methoxy group. Often used as an internal reference for integration. |

| b (-O-CH₂ -CH₂ -O-) | ~3.64 | Broad Singlet/Multiplet | 4n H (where n = number of repeating units) | The large, often broad, signal from the ethylene glycol backbone. |

| c (-CH₂ -CH₂-SH) | ~2.8-2.9 | Triplet | 2H | Protons on the carbon adjacent to the methylene (B1212753) group next to the thiol. |

| d (-CH₂-CH₂ -SH) | ~2.7 | Triplet | 2H | Protons on the carbon directly attached to the thiol group. |

| e (-CH₂-CH₂-SH ) | ~1.5-1.6 | Triplet | 1H | The thiol proton signal can be broad and its chemical shift is sensitive to solvent, concentration, and temperature. It may also exchange with D₂O. |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and the molecular weight of the PEG.[1][2][3]

A critical aspect of analyzing the ¹H NMR spectra of PEG derivatives is the consideration of ¹³C-¹H coupling satellites.[4][5] Due to the natural abundance of ¹³C (1.1%), satellite peaks appear on either side of the large PEG backbone signal (-O-CH₂-CH₂-O-).[6] For high molecular weight PEGs, the integration of these satellite peaks can be comparable to the end-group signals, leading to potential misinterpretation and inaccurate quantification if not correctly identified.[4][5]

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[7][8][9]

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O), Methanol-d₄ (CD₃OD))[10]

-

NMR tube (high-precision)

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[9]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the this compound is fully soluble. CDCl₃ is commonly used for mPEG derivatives. For highly hydrophilic samples, D₂O can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the this compound.[7][9]

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure there is no suspended particulate matter, as this can adversely affect the spectral resolution.[7]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the clear solution into a high-precision NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

Instrument:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Typical Acquisition Parameters for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of the polymer protons.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

-

Temperature: Room temperature (e.g., 298 K).

Data Analysis and Interpretation

Spectral Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

Quantitative Analysis: Determining the Degree of Thiol Functionalization

The degree of thiol functionalization can be calculated by comparing the integral of a terminal group proton signal with the integral of the repeating monomer unit signal.

Calculation:

-

Integrate the methoxy signal: Set the integral of the methoxy protons (-OCH₃ , signal 'a') to a reference value of 3.

-

Integrate the thiol-adjacent methylene signal: Integrate the signal corresponding to the methylene protons adjacent to the thiol group (-CH₂ -SH, signal 'd').

-

Calculate the functionalization percentage:

-

The theoretical integral value for the methylene protons next to the thiol group in a 100% functionalized this compound is 2.

-

Degree of Functionalization (%) = (Integral of signal 'd' / 2) * 100

-

Logical Workflow for this compound Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

Caption: Workflow for this compound characterization by NMR.

Signaling Pathway and Logical Relationships

The process of NMR characterization can be viewed as a signaling pathway where the input is the chemical structure of this compound and the output is its verified characterization.

Caption: Logical pathway of NMR characterization.

By following the detailed protocols and data analysis steps outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the quality and reliability of their subsequent applications in drug delivery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. web.pdx.edu [web.pdx.edu]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. researchgate.net [researchgate.net]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. rsc.org [rsc.org]

Technical Guide to Determining mPEG-Thiol Purity with High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

The purity of methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol) is a critical parameter in the field of bioconjugation and drug development. As a key reagent in PEGylation, a process used to improve the therapeutic properties of peptides, proteins, and other biomolecules, the presence of impurities can significantly impact the efficacy, safety, and stability of the final conjugate.[1][2] This guide provides an in-depth overview of the core High-Performance Liquid Chromatography (HPLC) methodologies used to assess the purity of this compound, complete with detailed experimental protocols and data interpretation guidelines.

Common Impurities in this compound Preparations

Effective purity analysis requires an understanding of potential impurities that can arise during synthesis and storage. For this compound, these primarily include:

-

mPEG-Disulfide: The most common impurity, formed by the oxidation of two this compound molecules.

-

PEG-Diol: A bifunctional impurity originating from the PEG starting material, which can lead to undesired cross-linking in conjugation reactions.[1]

-

Unreacted Starting Materials: Residual precursors from the synthesis process.[1]

-

Higher Molecular Weight Species/Aggregates: Dimers or larger aggregates that can affect the hydrodynamic volume of the final product.[1]

Core HPLC Methodologies for Purity Assessment

Two primary HPLC methods are indispensable for the comprehensive analysis of this compound: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).[1][2] These techniques are considered orthogonal, as they separate molecules based on different physicochemical principles, providing a more complete purity profile.[3]

-

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[1] It is highly effective for resolving this compound from its oxidized disulfide form and other small molecule impurities. Due to the lack of a strong UV chromophore in PEG molecules, universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often required.[4][5]

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume (size) in solution.[1] SEC is ideal for identifying and quantifying higher molecular weight impurities like dimers and aggregates, as well as separating the target molecule from smaller unreacted materials.[1] A Refractive Index (RI) detector is commonly used for this application.[][7]

The logical workflow for analyzing this compound purity involves sample preparation followed by analysis using one or both of these HPLC techniques to generate a comprehensive purity profile.

Caption: Experimental workflow for this compound purity assessment.

The following diagram illustrates the structure of this compound and the formation of its primary disulfide impurity, along with the structure of a common diol impurity.

Caption: Logical relationship of this compound and its common impurities.

Experimental Protocols

Detailed methodologies for the recommended HPLC methods are provided below.

This method is optimized for the separation of this compound from its more hydrophobic disulfide dimer and other closely related impurities.

-

Instrumentation:

-

HPLC System with a gradient pump and autosampler.

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase, 3.5-5 µm particle size, 4.6 x 150 mm (or similar dimensions).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

-

Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20-30 minutes is a typical starting point.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30-40 °C.[1]

-

Injection Volume: 10-20 µL.

-

ELSD Settings:

-

-

Sample Preparation:

-

Dissolve the this compound sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a final concentration of 1-2 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.[4]

-

This method is designed to detect and quantify higher molecular weight species, such as aggregates and dimers, as well as unreacted starting materials.[1]

-

Instrumentation:

-

HPLC System with an isocratic pump and autosampler.

-

Refractive Index (RI) Detector.[1][]

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to a final concentration of 2-5 mg/mL.[1]

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Presentation and Interpretation

The purity of the this compound sample is typically calculated using the area normalization method from the resulting chromatogram.[8] The area of the main peak is divided by the total area of all peaks and expressed as a percentage.

Table 1: Summary of HPLC Methods for this compound Purity Analysis

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |

| Separation Principle | Hydrophobicity[4] | Hydrodynamic Volume (Size)[4] |

| Primary Application | Quantification of mPEG-disulfide and other closely related impurities. | Detection of high molecular weight aggregates and dimers.[1] |

| Typical Column | C18, 5 µm, 4.6 x 250 mm[3] | Zenix SEC-300, 3 µm, 7.8 x 300 mm[1][3] |

| Common Detector | ELSD, CAD, MS[9] | Refractive Index (RI)[1][] |

| Mobile Phase | Acetonitrile/Water Gradient with TFA/Formic Acid[2] | Isocratic Phosphate Buffer (pH ~7.0)[1] |

| Key Advantage | High resolution for closely related species.[4] | Effective for size variants and aggregates.[1] |

Table 2: Representative (Hypothetical) Chromatographic Data

| Compound | RP-HPLC Retention Time (min) | SEC Retention Time (min) | Expected Elution Order |

| mPEG-Disulfide Dimer | ~15.2 | ~10.5 | SEC: Elutes first (largest) |

| This compound | ~12.5 | ~11.8 | RP-HPLC: Disulfide elutes later (more hydrophobic) |

| PEG-Diol | ~11.8 | ~12.0 | RP-HPLC: Diol elutes earlier (more hydrophilic) |

Note: Retention times are illustrative and will vary significantly based on the exact PEG molecular weight, column, and specific method conditions.

By employing these robust HPLC methods, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality, consistency, and reliability of their PEGylated products. For a comprehensive characterization, using both RP-HPLC and SEC is highly recommended to provide a complete profile of potential impurities.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 7. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. torontech.com [torontech.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to mPEG-Thiol Bioconjugation: Mechanism of Action and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol) in bioconjugation. It details the core chemical principles, presents quantitative data for reaction optimization, and offers detailed experimental protocols for the conjugation of this compound to biomolecules.

Core Mechanism of Action: The Thiol-Maleimide Michael Addition

The primary mechanism of action for this compound in bioconjugation is its reaction with thiol-reactive functional groups, most notably maleimides. This reaction proceeds via a chemoselective Michael addition, forming a stable, covalent thioether bond.[1][2]

The nucleophilic thiol group (-SH) of the this compound attacks the electrophilic carbon-carbon double bond within the maleimide (B117702) ring.[2] This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[1][2] This pH range is advantageous as it is compatible with the stability of many proteins and biomolecules. At pH values above 8.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, reducing the specificity of the conjugation.[1]

The reaction is catalyzed by a weak base, which facilitates the deprotonation of the thiol group to form the more nucleophilic thiolate anion (-S⁻).[3] This thiolate is the active species that initiates the nucleophilic attack on the maleimide.[3]

Quantitative Data for Bioconjugation

The efficiency and kinetics of the this compound bioconjugation reaction are influenced by several factors, including pH, buffer composition, and the molar ratio of reactants. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Reaction Conditions and Efficiency for Maleimide-Thiol Conjugation

| Parameter | Recommended Range/Value | Notes |

| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction.[1][2] |

| Buffer | Phosphate-buffered saline (PBS) | A commonly used buffer for this reaction.[1] |

| This compound:Protein Molar Ratio | 1.5:1 to 5:1 | A slight molar excess of this compound is recommended to drive the reaction.[2] For some applications, a 10 to 50-fold molar excess may be used.[1] |

| Reaction Time | 30 minutes to 2 hours | At room temperature.[2] |

| Reaction Temperature | Room Temperature or 4°C | Overnight incubation at 4°C can also be effective.[1] |

| Conjugation Efficiency | High | The thiol-maleimide reaction is known for its high efficiency.[4] |

Table 2: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Factor | Effect on Reaction Rate | Explanation |

| Increasing pH (within 6.5-7.5) | Increases rate | Higher pH favors the formation of the more reactive thiolate anion.[3][4] |

| Buffer Concentration | Can influence rate | The type and concentration of the buffer can affect the reaction speed.[4] |

| Polymer Weight Percentage | Decreases rate | Lowering the polymer weight percentage can slow down gelation kinetics in hydrogel formation.[4][5] |

| Presence of Electronegative Groups | Decreases rate | Incorporating electronegative amino acids near the thiol can decrease the reaction speed.[4] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the bioconjugation of this compound to a maleimide-activated protein.

Preparation of Maleimide-Activated Protein

If the target protein does not have an accessible maleimide group, it must first be functionalized. This can be achieved by reacting lysine (B10760008) residues with a bifunctional linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[6]

Bioconjugation of this compound to Maleimide-Activated Protein

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[2]

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[6]

Procedure:

-

Prepare Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[2]

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in the conjugation buffer. A 1.5 to 5-fold molar excess of this compound over the protein is recommended as a starting point.[2]

-

Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1]

-

Quench the Reaction: To stop the reaction, add a quenching reagent (e.g., L-cysteine) in molar excess to the unreacted this compound. This will react with any remaining maleimide groups on the protein.[6]

-

Purification: Purify the PEGylated protein to remove unreacted this compound, quenching reagent, and any unreacted protein. Size-exclusion chromatography (SEC) is a highly effective method for this separation.[6]

Characterization of the PEGylated Protein

After purification, the mPEG-protein conjugate should be characterized to confirm successful conjugation and determine the degree of PEGylation. Techniques such as SDS-PAGE, mass spectrometry (LC-MS or MALDI-TOF), and UV-Vis spectrophotometry can be employed for this purpose.[2]

Signaling Pathway Visualization

While this compound conjugation is a direct chemical modification rather than a signaling pathway activator, the resulting PEGylated protein can have altered interactions with cellular signaling pathways. For instance, PEGylated interferon-α (PEG-IFN-α) utilizes the JAK-STAT signaling pathway to elicit an antiviral response.[6] The PEG chains enhance the therapeutic properties of the protein by improving its pharmacokinetic and pharmacodynamic profile.[6]

Conclusion

The bioconjugation of this compound, primarily through the thiol-maleimide reaction, is a robust and highly specific method for modifying proteins and other biomolecules. Understanding the core mechanism of action and the factors that influence reaction kinetics is crucial for the successful design and execution of PEGylation strategies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their applications, ultimately leading to the development of improved therapeutic and diagnostic agents.

References

An In-depth Technical Guide to the Solubility of mPEG-Thiol in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methoxy-polyethylene glycol-thiol (mPEG-Thiol), a critical parameter for its application in bioconjugation, drug delivery, nanotechnology, and surface functionalization. Understanding the solubility characteristics of this compound is essential for its proper handling, storage, and successful use in various experimental and developmental workflows.

Core Concepts in this compound Solubility

The solubility of this compound is governed by its amphiphilic nature. The polyethylene (B3416737) glycol (PEG) backbone is hydrophilic, readily forming hydrogen bonds with water molecules, which imparts good aqueous solubility.[1] Concurrently, the overall molecular structure allows for miscibility with a variety of organic solvents.

Several factors influence the solubility of this compound:

-

Molecular Weight: The molecular weight of the PEG chain has a significant impact on the physical form and solubility of the molecule. Lower molecular weight mPEG-Thiols are typically viscous liquids or semi-solids, while higher molecular weight variants are waxy solids.[2] While the PEG chain enhances water solubility, at very high molecular weights, the solubility in some organic solvents may decrease.[3]

-

Solvent Polarity: As a polar molecule, this compound demonstrates higher solubility in polar solvents.[2]

-

Temperature: For some organic solvents, such as toluene (B28343) and isopropanol, increasing the temperature can enhance the solubility of mPEG derivatives.[4]

-

Purity: The presence of impurities can adversely affect the observed solubility.[2]

-

pH: The pH of an aqueous solution can influence the ionization state of the terminal thiol group, which may have a minor effect on solubility.[5]

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of common aqueous and organic solvents. It is important to note that specific quantitative data for every molecular weight is not always available in published literature; therefore, some data is presented as a general value for a range of this compound products.

Table 1: Quantitative Solubility of this compound

| Solvent | Molecular Weight (Da) | Reported Solubility | Notes | Source(s) |

| Water | Various | 10 mg/mL | Forms a clear solution. | [2][6] |

| Dimethyl Sulfoxide (DMSO) | Various | 10 mg/mL | Forms a clear solution. | [6][7] |

| Dimethyl Sulfoxide (DMSO) | 1000 | 100 mg/mL | Requires sonication. | [8] |

| Chloroform | Various | 10 mg/mL | Forms a clear solution. | [6][7] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Aqueous Buffers | Soluble | [9] |

| Ethanol | Soluble | [2][6] |

| Methylene Chloride | Soluble | [2][9] |

| Dimethylformamide (DMF) | Soluble | [9] |

| Acetonitrile | Soluble | [2] |

| Dimethylacetamide (DMAC) | Soluble | [2] |

| Toluene | Less Soluble | [9] |

| Ether | Not Soluble | [9] |

Experimental Protocol for Determining this compound Solubility

To obtain precise solubility data for a specific this compound in a particular solvent system, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a specified temperature.

Materials:

-

This compound of a specific molecular weight

-

High-purity solvent of interest

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Glass vials with screw caps

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis Spectrophotometer, or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The amount should be more than the estimated solubility.

-

Accurately add a known volume of the solvent of interest to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solute.

-

For a more complete separation, centrifuge the vials at a controlled temperature. This will pellet any undissolved this compound.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical technique (e.g., HPLC with a suitable detector, or by evaporating the solvent and weighing the residue).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor. This concentration represents the saturation solubility of the this compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

This compound exhibits favorable solubility in a broad range of aqueous and polar organic solvents, making it a versatile tool for a multitude of applications in research and drug development. The solubility is influenced by factors such as molecular weight, solvent polarity, and temperature. For applications requiring precise knowledge of solubility, the provided experimental protocol offers a reliable method for its determination. This guide serves as a foundational resource for scientists and researchers to effectively utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Polyethylene glycol derivatives [m.chemicalbook.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. laysanbio.com [laysanbio.com]

- 6. nanocs.net [nanocs.net]

- 7. nanocs.net [nanocs.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. creativepegworks.com [creativepegworks.com]

The Nucleophilic Heart of Bioconjugation: An In-depth Technical Guide to the Reactivity of the mPEG-Thiol Sulfhydryl Group

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of biomolecules through PEGylation has revolutionized the fields of drug delivery, diagnostics, and biomaterials. At the forefront of this technology is methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol), a versatile reagent prized for the unique reactivity of its terminal sulfhydryl (-SH) group. A thorough understanding of this reactivity is paramount for the successful design and synthesis of precisely defined bioconjugates. This technical guide provides a comprehensive exploration of the core principles governing this compound's sulfhydryl reactivity, detailed experimental protocols for its application, and quantitative data to inform reaction design.

Core Concepts of Sulfhydryl Group Reactivity

The reactivity of the thiol group in this compound is fundamentally dictated by the nucleophilicity of its sulfur atom. In its protonated state (-SH), the sulfur is a relatively weak nucleophile. However, upon deprotonation to the thiolate anion (-S⁻), it transforms into a potent nucleophile, readily participating in a variety of covalent bond-forming reactions.[1] This equilibrium between the thiol and the more reactive thiolate is critically dependent on the pH of the reaction environment and the pKa of the thiol group.[1]

The primary reactions leveraged in bioconjugation involving the this compound sulfhydryl group are nucleophilic substitution and conjugate addition. These reactions enable the stable, covalent attachment of the polyethylene glycol (PEG) chain to target molecules such as proteins, peptides, and nanoparticles, thereby enhancing their therapeutic and diagnostic potential.[2]

Key Factors Influencing this compound Reactivity

Precise control over reaction conditions is essential for achieving high yields and specificity in this compound conjugations. Several factors significantly influence the reactivity of the sulfhydryl group:

-

pH: This is the most critical parameter. The rate of most thiol-reactive chemistries increases with pH due to the higher concentration of the nucleophilic thiolate anion.[1][3] However, excessively high pH can lead to undesirable side reactions, such as the reaction of maleimides with primary amines or hydrolysis of the maleimide (B117702) ring.[4][5]

-

Temperature: Thiol conjugation reactions are typically conducted at room temperature (20-25°C) or at 4°C.[4] Lower temperatures can be employed to slow down the reaction rate, which can be advantageous for minimizing potential side reactions.[4]

-

Presence of Reducing Agents: To prevent the oxidative formation of disulfide bonds (-S-S-) between this compound molecules, which renders them inactive for conjugation, the inclusion of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is often necessary.[6] Dithiothreitol (DTT) should be avoided in reactions with maleimides as it also contains a thiol group and will compete in the reaction.[6]

-

Concentration of Reactants: As with most bimolecular reactions, higher concentrations of both this compound and the target molecule will lead to a faster reaction rate.[4][7]

-

Steric Hindrance: The accessibility of the thiol group on mPEG and the reactive site on the target molecule can impact the reaction rate. Larger PEG chains or sterically hindered conjugation sites can slow down the reaction.[8]

Common Reactions of the this compound Sulfhydryl Group

The versatility of the this compound sulfhydryl group allows for its participation in several highly specific and efficient conjugation reactions.

Thiol-Maleimide Reaction

The Michael addition of a thiol to a maleimide is one of the most widely used reactions in bioconjugation.[1][8] It is highly chemoselective for thiols within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[5][9] This reaction results in the formation of a stable thioether bond.[8] However, it's important to be aware that this bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo, which can lead to deconjugation.[4][6] The stability of the thioether linkage can be enhanced by hydrolysis of the succinimide (B58015) ring of the adduct.[4]

Thiol-Vinyl Sulfone Reaction

The reaction of this compound with a vinyl sulfone group, another Michael-type addition, forms a very stable thioether linkage.[7][10] This reaction is highly selective for thiols, especially at a neutral to slightly alkaline pH (7.5-9.0).[7][10] While vinyl sulfones can react with amines, the reaction with thiols is significantly faster within this pH range.[7] Kinetic studies have shown that vinyl sulfones generally exhibit faster reaction rates with thiols compared to alkylating agents like tosylates.[10]

Disulfide Bond Formation

The sulfhydryl group of this compound can be oxidized to form a disulfide bond (-S-S-) with another thiol-containing molecule.[11] This reaction is reversible and can be cleaved by reducing agents.[6][11] This reversibility is a key feature for applications requiring the release of a conjugated molecule under specific reducing conditions, such as within the intracellular environment. Pyridyl disulfide-activated PEGs are commonly used for this purpose, where the reaction progress can be monitored by the release of pyridine-2-thione.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the primary reactions of the this compound sulfhydryl group.

| Feature | Thiol-Maleimide Reaction | Thiol-Vinyl Sulfone Reaction | Thiol-Pyridyl Disulfide Reaction |

| Reaction Type | Michael Addition | Michael Addition | Thiol-Disulfide Exchange |

| Resulting Linkage | Thioether | Thioether | Disulfide |

| Optimal pH Range | 6.5 - 7.5[8] | 7.5 - 9.0[7] | 7.0 - 7.5[13] |

| Reaction Rate | Very Fast[14] | Rapid[10] | Moderate |

| Linkage Stability | Stable, but susceptible to retro-Michael reaction[4][6] | Highly Stable[7][10] | Reversible (cleavable by reducing agents)[6][12] |

| Selectivity | Highly specific for thiols over amines at optimal pH[5] | High for thiols over amines at neutral pH[7][10] | Highly specific for thiols |

| Byproducts | None | None | Pyridine-2-thione[12] |

| Parameter | Value/Range | Reference |

| Thiol-Maleimide Reaction Rate vs. Amine Reaction at pH 7.0 | ~1,000 times faster with thiols | [5][9] |

| Pseudo-first-order rate constant for Thiol-Vinyl Sulfone Reaction (Glutathione at pH 7.5) | 0.057 min⁻¹ | [10] |

| Molar Extinction Coefficient of released Pyridine-2-thione (for monitoring disulfide exchange) | 8,080 M⁻¹cm⁻¹ at 343 nm | [12] |

| Molar Extinction Coefficient of released TNB in Ellman's Assay (for thiol quantification) | 14,150 M⁻¹cm⁻¹ at 412 nm | [15] |

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Caption: Decision tree for selecting an appropriate thiol-reactive PEG reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. microdetection.cn [microdetection.cn]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to mPEG-Thiol: Molecular Weight and Polydispersity Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-Thiol), a critical polymer reagent in biomedical research and drug development. This document details its key physicochemical properties, specifically molecular weight (MW) and polydispersity index (PDI), and provides standardized experimental protocols for its characterization. The information herein is intended to equip researchers with the necessary knowledge for the effective selection and utilization of this compound in their applications.

Core Concepts: Molecular Weight and Polydispersity Index

The therapeutic efficacy and in vivo behavior of PEGylated molecules are critically influenced by the molecular weight and polydispersity of the attached this compound chain. Molecular weight impacts factors such as drug solubility, circulation half-life, and immunogenicity. The polydispersity index (PDI) is a measure of the uniformity of the polymer chain lengths in a sample. A PDI value approaching 1.0 indicates a more homogenous mixture of polymer chains, which is often desirable for reproducible and well-defined bioconjugates.

A summary of commercially available this compound products and their typical physicochemical properties are presented in the table below.

| Molecular Weight (Da) | Typical Polydispersity Index (PDI) |

| 350 | ~1.02 - 1.05 |

| 550 | ~1.02 - 1.05 |

| 750 | ~1.02 - 1.05 |

| 1,000 | ~1.02 - 1.05 |

| 2,000 | ~1.02 - 1.05 |

| 5,000 | ~1.02 - 1.05 |

| 10,000 | ~1.02 - 1.05 |

| 20,000 | ~1.02 - 1.05 |

| 30,000 | ~1.02 - 1.05 |

| 40,000 | ~1.02 - 1.05 |

Note: The PDI values are typical for linear PEGs and may vary slightly between suppliers.

Experimental Protocols

Accurate characterization of this compound is essential for ensuring the quality and consistency of research outcomes. The following sections provide detailed protocols for the most common analytical techniques used to determine the molecular weight and PDI of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the tosylation of mPEG-OH followed by nucleophilic substitution with a thiol-containing compound.

Materials:

-

Methoxy polyethylene glycol (mPEG-OH)

-

Tosyl chloride (TsCl)

-

Sodium hydrosulfide (B80085) (NaSH) or another suitable thiol source

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Tosylation of mPEG-OH:

-

Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add tosyl chloride and pyridine to the solution.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with a saturated NaHCO₃ solution.

-

Separate the organic layer, dry over MgSO₄, and filter.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the solid product (mPEG-OTs) by filtration and dry under vacuum.

-

-

Thiolation of mPEG-OTs:

-

Dissolve the dried mPEG-OTs in a suitable solvent (e.g., DMF).

-

Add an excess of sodium hydrosulfide (NaSH).

-

Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the crude this compound by filtration.

-

Purify the product by dialysis or column chromatography.

-

Lyophilize the purified product to obtain pure this compound.

-

Characterization of this compound

1. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and PDI Determination

GPC is a powerful technique for determining the molecular weight distribution and PDI of polymers.[1][2]

Materials:

-

This compound sample

-

HPLC-grade mobile phase (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

GPC standards (e.g., narrow PDI polystyrene or PEG standards)

-

0.22 µm syringe filters

Instrumentation:

-

GPC/SEC system equipped with a refractive index (RI) detector.

-

GPC column set appropriate for the expected molecular weight range of the this compound.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in the mobile phase to a final concentration of 1-2 mg/mL.

-

Ensure complete dissolution, using gentle agitation or sonication if necessary.

-

Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Instrument Setup and Calibration:

-

Equilibrate the GPC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Prepare a series of GPC standards of known molecular weights.

-

Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

-

-

Sample Analysis:

-

Inject the prepared this compound sample.

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) of the this compound sample.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the presence of the terminal thiol group.[3][4]

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))

-

NMR tube

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the characteristic peaks:

-

A large singlet around 3.64 ppm corresponding to the repeating ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-).

-

A singlet around 3.38 ppm for the methoxy group protons (-OCH₃).[5]

-

A triplet around 1.55 ppm corresponding to the thiol proton (-SH).

-

A quartet around 2.71 ppm for the methylene (B1212753) protons adjacent to the thiol group (-CH₂-SH).

-

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for this compound characterization.

References

- 1. mPEG-SH, Methoxy PEG Thiol - Biopharma PEG [biochempeg.com]

- 2. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Handling of mPEG-Thiol Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical storage and handling conditions for methoxy (B1213986) polyethylene (B3416737) glycol-thiol (mPEG-SH or mPEG-Thiol) reagents. Adherence to these guidelines is essential for ensuring the reagent's reactivity, stability, and successful application in bioconjugation, nanoparticle functionalization, and drug delivery systems.

Introduction to this compound

Methoxy PEG-Thiol is a bifunctional linker consisting of a hydrophilic polyethylene glycol (PEG) chain, a terminal methoxy group, and a reactive thiol (-SH) group. The PEG component enhances the solubility and biocompatibility of the molecule it is conjugated to, while the thiol group provides a reactive handle for covalent modification. The thiol group's high affinity for noble metal surfaces (e.g., gold, silver) and its specific reactivity towards maleimide (B117702) groups make it a versatile tool in scientific research.[1]

Storage of this compound Reagents

Proper storage is the most critical factor in maintaining the long-term stability and reactivity of this compound. The primary degradation pathway is the oxidation of the thiol group to form a disulfide bond, which renders the reagent inactive for most conjugation reactions.

Recommended Storage Conditions

Quantitative data from various suppliers consistently points to a set of core conditions for optimal storage. These are summarized in the table below.

| Parameter | Condition | Rationale & Key Considerations | Source(s) |

| Temperature | -20°C is standard for long-term storage. Some suppliers suggest ≤ -15°C. | Low temperatures slow down the rate of oxidative degradation. | [2][3][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The thiol group is highly susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, preventing disulfide bond formation. | [4] |

| Moisture | Store in a desiccated environment. | Moisture can facilitate degradation pathways. It is crucial to prevent condensation when removing the reagent from cold storage. | [4] |

| Light | Protect from light. Store in the dark or in amber vials. | Light can catalyze the oxidation of thiol groups. | |

| Form | Solid (lyophilized powder) is preferred for long-term storage over solutions. | The reagent is more stable in its solid form. Solutions, especially aqueous solutions, are more prone to oxidation and hydrolysis. | [4] |

| Shelf Life | Typically >6 months under ideal conditions. Re-testing of reactivity is often recommended after 6 months. | This is a general guideline; stability can vary by manufacturer and specific this compound derivative. |

Handling of Stock Solutions

When preparing and storing stock solutions, additional precautions are necessary.

| Parameter | Condition | Rationale & Key Considerations | Source(s) |

| Solvents | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. | These water-miscible organic solvents are less likely to participate in degradation reactions compared to aqueous buffers. | [4] |

| Temperature | Store unused stock solutions at -20°C. | Minimizes degradation in the dissolved state. | [4] |

| Handling | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. | Temperature fluctuations can introduce moisture and accelerate degradation. | |

| Atmosphere | Keep the stock solution under an inert gas (Argon or Nitrogen). | Use a septum-capped vial and a syringe to remove the solution, minimizing exposure to air. | [4] |

Key Factors Influencing this compound Stability

The stability of the thiol group is highly dependent on its chemical environment, particularly in solution.

Impact of pH

The pH of the solution is a critical parameter. The reactive species in many thiol-based reactions is the thiolate anion (-S⁻), which is more nucleophilic but also more susceptible to oxidation than the protonated thiol (-SH).

-

Acidic pH (below 6.5): The equilibrium favors the protonated thiol (-SH). This form is less reactive but more stable against oxidation.

-

Neutral to Slightly Alkaline pH (6.5 - 7.5): This range represents a compromise, providing a sufficient concentration of the reactive thiolate anion for conjugation reactions (like thiol-maleimide coupling) while keeping the rate of oxidation manageable.[5] This is the optimal range for most bioconjugation protocols.

-

Alkaline pH (above 7.5): The concentration of the highly reactive thiolate anion increases, which can speed up both the desired conjugation reaction and the undesired oxidation to disulfide.[5]

While specific kinetic data for this compound is not widely published, studies on other thiols show that the rate of oxidation increases significantly with pH. For instance, the oxidation of paralytic shellfish toxins showed that non-hydroxylated toxins had optimal oxidation rates at pH levels above 10-12.[6]

| pH Range | Predominant Species | Reactivity | Stability Against Oxidation | Recommendation |

| < 6.5 | Thiol (-SH) | Low | High | Use for storage of aqueous solutions, not for reactions. |

| 6.5 - 7.5 | Thiol (-SH) ⇌ Thiolate (-S⁻) | Optimal | Moderate | Recommended for thiol-maleimide conjugations. [5] |

| > 7.5 | Thiolate (-S⁻) | High | Low | Not recommended due to rapid oxidation and potential side reactions. |

Experimental Protocols and Methodologies

Proper handling during experimental procedures is crucial for success. The following sections detail a general workflow and a specific protocol for a common application.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound from storage to use in an experiment.

Caption: General workflow for handling this compound reagents.

Detailed Protocol: Conjugation of this compound to a Maleimide-Activated Protein

This protocol provides a methodology for a common thiol-maleimide conjugation reaction. Optimization is often necessary and should be guided by the principles outlined in this document.

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed by bubbling with argon or nitrogen for at least 30 minutes.[5]

-

Anhydrous DMSO or DMF

-

Quenching solution (optional): L-cysteine or β-mercaptoethanol in conjugation buffer.

-

Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes.

Methodology:

-

Preparation of Protein Solution:

-

Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

-

Preparation of this compound Solution:

-

Calculation of Molar Excess:

-

A 10 to 20-fold molar excess of this compound over the protein is a common starting point to drive the reaction to completion.[3][5]

-

Example Calculation:

-

Protein: 50 kDa (50,000 g/mol ), at a concentration of 5 mg/mL.

-

Molarity of Protein = (5 g/L) / (50,000 g/mol ) = 0.0001 M = 100 µM.

-

This compound: 5 kDa (5,000 g/mol ).

-

Desired Molar Excess: 20x.

-

Required Molarity of this compound = 20 * 100 µM = 2,000 µM = 2 mM.

-

Mass of this compound per mL of reaction = 2 mmol/L * 5,000 g/mol = 10,000 mg/L = 10 mg/mL.

-

Therefore, add 10 mg of this compound for every 1 mL of the 5 mg/mL protein solution.

-

-

-

Conjugation Reaction:

-

Add the calculated amount of the this compound stock solution to the protein solution.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[3] The reaction should be protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and consume any unreacted this compound, a quenching reagent with a free thiol (e.g., L-cysteine) can be added in a slight molar excess over the initial amount of this compound.

-

-

Purification:

-

Remove unreacted this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

-

-

Analysis:

-

Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and HPLC-SEC to assess purity.

-

Reaction Optimization Workflow

The optimal conditions for conjugation can vary. The following diagram illustrates a logical workflow for optimizing the reaction.

Caption: Logical workflow for optimizing a thiol-maleimide conjugation reaction.

Conclusion

The chemical integrity of this compound reagents is paramount for their successful application in research and development. By implementing stringent storage conditions—specifically, low temperature, desiccation, and an inert atmosphere—researchers can significantly extend the shelf life and preserve the reactivity of these valuable compounds. During experimental use, careful control of pH, the use of degassed buffers, and the prompt use of prepared solutions are critical to prevent oxidative degradation and ensure high-yield, specific conjugations. The protocols and workflows provided herein serve as a robust starting point for the effective use of this compound reagents.

References

- 1. average M<sub>N</sub> 6,000, chemical modification reagent thiol reactive, methoxy, thiol | Sigma-Aldrich [sigmaaldrich.com]

- 2. biochempeg.com [biochempeg.com]

- 3. broadpharm.com [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. benchchem.com [benchchem.com]

- 6. Effect of pH on the oxidation of paralytic shellfish poisoning toxins for analysis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of methoxy polyethylene glycol thiol

An In-depth Technical Guide to the Chemical Properties of Methoxy (B1213986) Polyethylene (B3416737) Glycol Thiol (mPEG-SH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene glycol thiol (mPEG-SH) is a monofunctional polyethylene glycol (PEG) derivative that is pivotal in the fields of bioconjugation, drug delivery, and nanotechnology.[1] Structurally, it consists of a methoxy group (-OCH₃) at one terminus, a flexible hydrophilic polyethylene glycol chain, and a reactive thiol (sulfhydryl, -SH) group at the other end. This unique architecture allows for the covalent attachment of the PEG chain to various molecules and surfaces, a process known as PEGylation.

PEGylation is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[2][3][4] The attachment of the PEG chain can increase the hydrodynamic size of the conjugated molecule, which reduces renal clearance and prolongs its circulation half-life.[3] Additionally, the hydrophilic PEG chain can mask the molecule from the immune system, thereby reducing immunogenicity, and can improve the solubility and stability of hydrophobic drugs.[3] The thiol group provides a versatile handle for specific conjugation chemistries, making mPEG-SH an indispensable tool for developing advanced therapeutics and functional biomaterials.[5]

Core Chemical Properties

The utility of mPEG-SH is rooted in its distinct chemical and physical characteristics, from the high reactivity of its terminal thiol group to the biocompatibility imparted by its PEG backbone.

Structure and Physical Appearance

The general chemical structure of mPEG-SH is CH₃O-(CH₂CH₂O)n-CH₂CH₂-SH.[6][7] The appearance of mPEG-SH depends on its molecular weight; low molecular weight variants may be viscous liquids, while higher molecular weight versions are typically white to off-white, waxy solids or powders.[7][8][9]

Solubility

Due to the hydrophilic nature of the polyethylene glycol chain, mPEG-SH is highly soluble in water and aqueous buffers. It is also soluble in many common organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride, but is less soluble in alcohols and toluene (B28343) and insoluble in ether.[5][8]

Reactivity of the Thiol Group

The terminal thiol group is the key functional component of mPEG-SH, enabling a variety of specific conjugation reactions.

-

Reaction with Maleimides : The thiol group reacts efficiently with the double bond of a maleimide (B117702) ring via a Michael addition reaction.[10] This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable, covalent thioether bond.[10][11] At a neutral pH, the reaction with thiols is significantly faster (approximately 1,000 times) than with amines, which minimizes side reactions.[10]

-

Reaction with Noble Metal Surfaces : The thiol group has a strong affinity for the surfaces of noble metals, particularly gold and silver.[1][5][7] This interaction leads to the formation of a stable bond (e.g., Au-S), which is a cornerstone of nanoparticle functionalization for applications in drug delivery and diagnostics.[12][13]

-

Thiol-Disulfide Exchange : mPEG-SH can react with disulfide bonds in proteins or other molecules, leading to the formation of a new, reversible disulfide linkage.[5][14] This exchange reaction is favored at neutral to alkaline pH.[15]

-

Oxidation : A key stability consideration is the susceptibility of the thiol group to air oxidation, which can lead to the formation of a disulfide dimer (mPEG-S-S-PEGm).[1][5] This process is reversible through the use of reducing agents such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT).[5][7] To prevent oxidation, mPEG-SH should be stored under an inert gas.[7][8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters related to the properties and reactivity of mPEG-SH.

| Property | Value | Reference |

| Synonyms | Methoxy PEG Thiol, MeO-PEG-SH, PEG Thiol | [1][8] |

| Appearance | White/off-white solid or viscous liquid (depends on MW) | [8][9] |

| Purity | Typically >95% | [1][8] |

| Solubility | Soluble in water, DMSO, DMF, chloroform | [5][8] |

| Storage Conditions | -20°C, desiccated, protected from light, under inert gas | [7][8][14] |

| Stability | Stable for >6 months at -20°C under proper storage | [8] |

| Table 1: General Physicochemical Properties of mPEG-SH. |

| Parameter | Value / Condition | Reference |

| Reaction Type | Michael Addition | [10] |

| Optimal pH Range | 6.5 - 7.5 | [10][11] |

| Recommended Molar Excess | 1.5 to 10-fold excess of mPEG-SH over maleimide | [11] |

| Reaction Time | 30 minutes to 4 hours at room temperature | [9][10][11] |

| Conjugation Efficiency | >80% achievable under optimized conditions | [10] |

| Table 2: Key Parameters for mPEG-SH Reaction with Maleimides. |

| Nanoparticle Type | Change After PEGylation | Value | Reference |

| Gold Nanoparticles (AuNPs) | Hydrodynamic Diameter | Increased from ~30 nm to ~32 nm | [16] |

| Gold Nanoparticles (AuNPs) | Zeta Potential | -34 mV | [16] |

| Gold Nanorods (AuNRs) | Cell Viability (HL-60 cells) | Increased from 35% to ~100% | [16] |

| Table 3: Example Impact of mPEG-SH Functionalization on Nanoparticle Properties. |

Experimental Protocols

Detailed methodologies for common applications of mPEG-SH are provided below.

Protocol 1: Conjugation of mPEG-SH to a Maleimide-Activated Protein

This protocol outlines the general procedure for covalently attaching mPEG-SH to a protein that has been functionalized with maleimide groups.[11]

Materials:

-

Maleimide-activated protein

-

mPEG-SH

-

Degassed Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)[11]

-

Quenching Reagent (optional, e.g., L-cysteine)[11]

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or RP-HPLC)[11]

Procedure:

-

Preparation of Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[11]

-

Preparation of mPEG-SH Solution: Immediately before use, prepare a stock solution of mPEG-SH (e.g., 10-50 mM) in the degassed conjugation buffer.[11] If solubility is an issue, an organic co-solvent like DMSO can be used.[11]

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the mPEG-SH solution to the protein solution.[11] Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing.[11] The reaction progress can be monitored by LC-MS.[11]

-

Quenching (Optional): To consume any unreacted maleimide groups on the protein, add a quenching reagent such as L-cysteine to a final concentration of 10-fold molar excess over the initial maleimide concentration.[11]

-

Purification: Purify the resulting mPEG-protein conjugate from excess mPEG-SH and other reactants using SEC or RP-HPLC.[11]

-

Characterization: Analyze the final conjugate using techniques such as UV-Vis spectrophotometry, LC-MS, or MALDI-TOF mass spectrometry to confirm successful conjugation and purity.[11]

Protocol 2: Synthesis and Functionalization of Gold Nanoparticles (AuNPs) with mPEG-SH

This protocol describes a common method for synthesizing AuNPs and subsequently modifying their surface with mPEG-SH.[16]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O) or Potassium tetrachloroaurate (B171879) (KAuCl₄)

-

mPEG-SH

-

Deionized (DI) water

Procedure:

-

AuNP Synthesis (Citrate Reduction):

-

Bring a solution of HAuCl₄ in DI water to a vigorous boil with stirring.

-

Rapidly add a solution of trisodium citrate to the boiling gold solution. The solution color will change, typically from yellow to deep red, indicating nanoparticle formation.

-

Continue boiling for an additional 5-10 minutes, then allow the solution to cool to room temperature.[16]

-

-

PEGylation of AuNPs:

-

Add mPEG-SH solution to the synthesized AuNP colloid. The amount of mPEG-SH will depend on the desired surface density.

-

Stir the mixture at room temperature for at least 30 minutes to allow the thiol groups to bind to the gold surface.[17]

-

-

Purification:

-

Purify the PEGylated AuNPs from excess, unbound mPEG-SH by centrifugation at high speed (e.g., 17,000 g for 20 minutes).[16]

-

Carefully remove the supernatant containing the excess PEG.[16]

-

Re-disperse the nanoparticle pellet in fresh DI water or a suitable buffer. Repeat this washing step 2-3 times.

-

-

Characterization: Characterize the purified PEGylated AuNPs using UV-Vis spectroscopy (to observe the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (for size and zeta potential), and Transmission Electron Microscopy (TEM) (for core size and morphology).[16]

Visualizations: Pathways and Workflows

The following diagrams illustrate key reaction mechanisms and experimental processes involving mPEG-SH.

References

- 1. mPEG-SH, Methoxy PEG Thiol - Biopharma PEG [biochempeg.com]

- 2. Applications of PEG Products [jenkemusa.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Poly(ethylene glycol) methyl ether thiol, avg Mn 2,000 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. nanocs.net [nanocs.net]

- 8. nanocs.net [nanocs.net]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Methoxypoly(ethylene Glycol) Thiol [mPEG-SH] Manufacturer | Sinopeg.com [sinopeg.com]

- 15. Thiol-disulfide exchange in human growth hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Site-Specific Protein Modification with mPEG-Thiol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. Site-specific PEGylation, in particular, offers precise control over the location of PEG attachment, minimizing the impact on the protein's biological activity and reducing product heterogeneity. This document provides detailed application notes and protocols for the site-specific modification of proteins using methoxy (B1213986) PEG-Thiol (mPEG-Thiol) reagents, primarily through the robust and selective thiol-maleimide conjugation chemistry.

Core Principles of Thiol-Maleimide Conjugation

The site-specific modification of proteins with this compound predominantly utilizes the reaction between a thiol (sulfhydryl) group on a cysteine residue and a maleimide (B117702) functional group on an activated PEG derivative. This reaction, a Michael addition, is highly efficient and forms a stable, covalent thioether bond. The high selectivity for thiol groups within a specific pH range makes it an invaluable tool for targeted protein modification.[1]